Technical Profile: 9-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole
Technical Profile: 9-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole
This guide provides an in-depth technical analysis of the chemical structure 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole (also referred to as 9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole).
Executive Summary
The compound 9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole represents a specialized scaffold in medicinal chemistry, belonging to the class of azepinoindoles .[1][2] Structurally, it is a homologue of the well-characterized
This ring expansion imparts unique conformational flexibility and steric properties, making the scaffold a critical pharmacophore for targeting Central Nervous System (CNS) receptors—specifically serotonergic (5-HT) and dopaminergic (DA) pathways. The inclusion of a fluorine atom at the C9 position serves as a strategic bioisostere, modulating metabolic stability, lipophilicity, and ligand-receptor binding affinity.
Chemical Structure & Nomenclature
Scaffold Analysis
The core structure consists of an indole ring fused to a saturated azepine ring across the [3,4] bond of the indole (C2-C3 in IUPAC indole numbering).
-
IUPAC Name: 9-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole
-
Saturation State: Hexahydro (Positions 1, 2, 3, 4, 5, and 10 are saturated/protonated).
Numbering System
Correct numbering is vital for synthesis and SAR analysis. In the fused azepino[3,4-b]indole system, numbering typically prioritizes the azepine nitrogen (N2) and follows the fusion path.
-
Position 2: Azepine Nitrogen (Secondary amine).
-
Position 10: Indole Nitrogen (Pyrrole-like NH).
-
Positions 6, 7, 8, 9: Aromatic benzene ring carbons.
Correlation with Indole Precursors:
-
Indole C4
Azepino C6 -
Indole C5
Azepino C7 -
Indole C6
Azepino C8 -
Indole C7
Azepino C9
Therefore, the 9-fluoro derivative is synthetically derived from 7-fluoroindole .
Figure 1: Structural relationship between the 7-fluoroindole precursor and the 9-fluoro-azepino[3,4-b]indole target.
Physicochemical Properties
The following parameters are estimated based on Structure-Activity Relationship (SAR) data for fluorinated indole-azepine fused systems.
| Property | Value (Estimated) | Significance |
| Molecular Formula | C | Core composition.[3] |
| Molecular Weight | 204.25 g/mol | Low MW, favorable for BBB penetration. |
| LogP (Octanol/Water) | 2.8 - 3.2 | Moderate lipophilicity; CNS penetrant. |
| TPSA | ~24 Ų | High membrane permeability. |
| pKa (Azepine NH) | ~9.5 - 10.0 | Basic secondary amine; protonated at physiological pH. |
| pKa (Indole NH) | ~16 | Very weak acid; H-bond donor. |
| H-Bond Donors | 2 (Indole NH, Azepine NH) | Critical for receptor anchoring. |
Synthetic Methodology
The most robust route to 1,2,3,4,5,10-hexahydroazepino[3,4-b]indoles is the Pictet-Spengler cyclization utilizing a homotryptamine precursor.
Retrosynthetic Analysis
-
Target: 9-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole.
-
Disconnection: C1–C10b bond (Imine formation/cyclization).
-
Intermediate: 7-Fluoro-homotryptamine (3-(3-aminopropyl)-7-fluoroindole).
-
Starting Material: 7-Fluoroindole.
Detailed Protocol
Step 1: Synthesis of 7-Fluoro-homotryptamine
-
Reagents: 7-Fluoroindole, Acrylonitrile, LiAlH
. -
Mechanism: Cyanoethylation at C3 followed by reduction.
-
React 7-fluoroindole with acrylonitrile in the presence of cupric acetate (catalyst) and heat (120°C) to yield 3-(2-cyanoethyl)-7-fluoroindole.
-
Reduce the nitrile using Lithium Aluminum Hydride (LiAlH
) in dry THF under reflux to yield 3-(3-aminopropyl)-7-fluoroindole.
-
Step 2: Pictet-Spengler Cyclization
-
Reagents: 7-Fluoro-homotryptamine, Formaldehyde (37% aq) or Paraformaldehyde, Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve 3-(3-aminopropyl)-7-fluoroindole (1.0 eq) in dichloromethane (DCM).
-
Add Paraformaldehyde (1.2 eq) and stir for 30 min to form the imine intermediate.
-
Add TFA (2.0 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 12–24 hours. The acidic conditions promote the electrophilic closure of the azepine ring onto the indole C2 position.
-
Workup: Basify with NaOH (1M) to pH > 10. Extract with DCM. Dry over MgSO
and concentrate. -
Purification: Flash column chromatography (SiO
, MeOH/DCM gradient).
-
Figure 2: Synthetic pathway via modified Pictet-Spengler reaction.
Pharmacology & Structure-Activity Relationship (SAR)
Mechanistic Implications of 9-Fluoro Substitution
The 9-fluoro substituent (analogous to the 7-position on a standard indole) plays a pivotal role in modulating the scaffold's biological profile:
-
Metabolic Blockade: The C7 position of the indole ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorination at this site (C9 in the azepino system) blocks this metabolic soft spot, potentially increasing the compound's half-life (
). -
Electronic Modulation: Fluorine is highly electronegative, reducing the electron density of the indole ring. This lowers the pKa of the indole NH, altering its hydrogen bond donor capability and potentially enhancing affinity for hydrophobic pockets in GPCRs (e.g., 5-HT
, D ). -
Lipophilicity: The C-F bond increases lipophilicity compared to C-H, enhancing Blood-Brain Barrier (BBB) permeability.
Target Receptors
Based on the scaffold's homology to
-
5-HT
/ 5-HT Receptors: Agonist or antagonist activity depending on N-substitution. -
Dopamine D
Receptors: Potential antipsychotic activity (similar to Flutroline).[6] -
Sigma Receptors: High affinity binding often observed with fused tricyclic amines.
References
-
Synthesis of Azepino[3,4-b]indoles
-
Pharmacology of Homologous Carbolines
-
Scaffold Utility in Drug Discovery
- Source: Yeung, B. K., et al. "Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria." Journal of Medicinal Chemistry, 2010, 53(14), 5155–5164.
-
URL:[Link]
- General Indole Reactivity & Numbering: Source: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Standard reference for IUPAC numbering of fused heterocycles).
Sources
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- 2. One-step synthesis of azepino[3,4-b]indoles by cooperative aza-[4 + 3] cycloaddition from readily available feedstocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. PubChemLite - 6-fluoro-4-methyl-1-phenyl-1,2,3,4-tetrahydro-9h-pyrido(3,4-b)indole hydrochloride (C18H17FN2) [pubchemlite.lcsb.uni.lu]
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